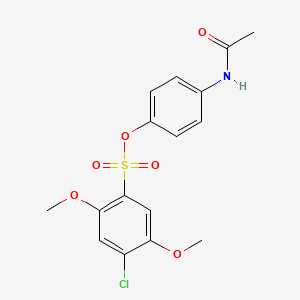
1-(3-氯苄基)-N-(2,4-二甲氧基苯基)-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to a class of compounds known as pyridinecarboxamides. These compounds have been studied for their electronic properties and interaction landscapes, as seen in the research on N-(chlorophenyl)pyridinecarboxamides . Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and electronic characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as the N-(chlorophenyl)pyridinecarboxamides, involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could potentially follow a similar pathway, where a pyridinecarbonyl chloride derivative might react with a 3-chlorobenzylamine under suitable conditions to form the desired product.
Molecular Structure Analysis
The molecular structure of compounds within this family often displays significant interactions such as hydrogen bonding. For instance, the N-(chlorophenyl)pyridinecarboxamides exhibit hydrogen bonding modes that include N–H···Npyridine interactions . It is likely that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would also exhibit specific hydrogen bonding patterns, potentially influenced by the dimethoxyphenyl group and the pyridinecarboxamide moiety.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound , they do offer insights into the reactivity of structurally related compounds. For example, the presence of chlorophenyl groups in these compounds may suggest susceptibility to nucleophilic substitution reactions or participation in hydrogen bonding . The electronic effects of the dimethoxyphenyl group could also influence the reactivity of the amide bond in the compound.
Physical and Chemical Properties Analysis
The physical properties such as melting temperatures (Tm) of the N-(chlorophenyl)pyridinecarboxamides are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. Although the exact physical properties of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are not provided, it can be inferred that similar factors would affect its melting temperature and other physical properties. Chemical properties such as stability and reactivity would be influenced by the specific functional groups present in the molecule, such as the amide bond and chlorobenzyl moiety.
科学研究应用
光谱分析和分子构象
Fischer 等人 (1988) 对二氢烟酰胺的研究表明,光谱研究对于理解分子构象和电子性质非常重要。这些研究为类似化合物在吸收和荧光方面的行为提供了基础知识,这对于光药理学和分子电子学等领域的应用至关重要 (Fischer, Fleckenstein, & Hönes, 1988)。
合成途径和生物学评估
Ghorbani‐Vaghei 等人 (2016) 证明了新型 1,4-二氢吡啶衍生物的合成,表明类似化合物在合成一系列生物活性分子方面的多功能性。这项研究强调了此类化合物在开发具有抗菌和抗氧化特性的新治疗剂方面的潜力 (Ghorbani‐Vaghei 等人,2016)。
分子对接研究
Talupur 等人 (2021) 对噻吩-2-甲酰胺衍生物进行了合成和生物学评估,包括分子对接研究。这种方法表明了该化合物在分子水平识别靶标相互作用的潜在研究应用,为药物设计和开发提供了见解 (Talupur, Satheesh, & Chandrasekhar, 2021)。
电子性质和相互作用景观
Gallagher 等人 (2022) 对 N-(氯苯基)吡啶甲酰胺的研究进一步强调了了解此类化合物的电子性质和相互作用景观的重要性。通过晶体学分析,该研究提供了有关分子相互作用的宝贵数据,这对于材料科学和药物化学应用至关重要 (Gallagher 等人,2022)。
抗惊厥活性
Kubicki 等人 (2000) 探索了抗惊厥烯胺酮的晶体结构,提供了对可能在结构上与“1-(3-氯苄基)-N-(2,4-二甲氧基苯基)-6-氧代-1,6-二氢吡啶-3-甲酰胺”相关的化合物的氢键和分子几何形状的见解。了解此类分子细节对于开发新的抗惊厥药物至关重要 (Kubicki, Bassyouni, & Codding, 2000)。
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-7-8-18(19(11-17)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXDJAOMCMJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)



